5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Overview
Description
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the CAS Number: 875781-41-2 . Its IUPAC name is 5-bromo-3-[(trimethylsilyl)ethynyl]-2-pyrazinamine . It has a molecular weight of 270.2 .
Synthesis Analysis
The synthesis of this compound involves the use of silica gel chromatography. The residue from the reaction is subjected to this chromatography, eluting with 35% EtOAc in hexanes. This process yields a brown oil that is then triturated with hexanes to give the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 313.8±42.0 °C at 760 mmHg . It is a solid at room temperature .Scientific Research Applications
Synthesis and Electronic Properties
- Facile Synthesis and Nonlinear Optical Properties : A study described the synthesis of various pyrazine analogs, involving 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide, which is related to 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine. The research focused on the electronic and nonlinear optical properties of these compounds, evaluated through Density Functional Theory (DFT) calculations, considering reactivity parameters like frontier molecular orbitals, HOMO–LUMO energy gap, and hyperpolarizability (Ahmad et al., 2021).
Synthesis Methods
Practical Approach to Synthesis : A practical method for synthesizing [2-(trimethylsilyl)ethynyl]pyrazoles was developed, utilizing condensation of hydrazines with enynones derived from bis(trimethylsilyl)acetylene. This technique offers a convenient route for preparing a variety of alkynylpyrazoles, highlighting the versatility of compounds related to this compound (Pankova et al., 2012).
Efficient Synthesis of Related Compounds : Another study demonstrated an efficient synthesis method for 2-bromo-5-methyl pyrazine, which is structurally related to the compound of interest. This synthesis involved several steps, including conversion of the corresponding carboxylic acid to an amide, followed by Hofmann degradation (Madhusudhan et al., 2009).
Biological Evaluation
- Preliminary Biological Evaluation : Novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, related to the compound , were synthesized and evaluated for their effects on A549 cell growth. This study provides insights into the potential biological applications of such compounds (Xie et al., 2008).
Chemical Reactions
- Chemo- and Regioselective Reactions : A study explored the reactions of 5-bromo enones/enaminones with pyrazoles, leading to the formation of N,O-aminal derivatives and N-alkylated pyrazoles. This research demonstrates the chemical reactivity and potential applications of brominated pyrazoles in various chemical syntheses (Moraes et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
5-bromo-3-(2-trimethylsilylethynyl)pyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3Si/c1-14(2,3)5-4-7-9(11)12-6-8(10)13-7/h6H,1-3H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJGZEFWBXJKJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693833 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875781-41-2 | |
Record name | 5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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